molecular formula C17H11BrClNOS2 B307496 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one

4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one

Cat. No. B307496
M. Wt: 424.8 g/mol
InChI Key: CITAPFRMLAKOFT-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one. One direction is to further study its mechanism of action to better understand how it works and how it can be used to develop new drugs. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one involves the reaction of 2-chlorobenzyl mercaptan with 4-bromobenzaldehyde in the presence of a base, followed by cyclization with thiosemicarbazide. The resulting thiazolone derivative can be further purified using chromatographic techniques.

Scientific Research Applications

The unique chemical structure of 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has made it a promising candidate for the development of new drugs. It has been studied for its potential application in the treatment of various diseases, including cancer, bacterial infections, and inflammation.

properties

Molecular Formula

C17H11BrClNOS2

Molecular Weight

424.8 g/mol

IUPAC Name

(4Z)-4-[(3-bromophenyl)methylidene]-2-[(2-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one

InChI

InChI=1S/C17H11BrClNOS2/c18-13-6-3-4-11(8-13)9-15-16(21)23-17(20-15)22-10-12-5-1-2-7-14(12)19/h1-9H,10H2/b15-9-

InChI Key

CITAPFRMLAKOFT-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)S2)Cl

SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC3=CC(=CC=C3)Br)C(=O)S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC3=CC(=CC=C3)Br)C(=O)S2)Cl

Origin of Product

United States

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